molecular formula C15H17NO2 B13035012 (3aR,4S,9bS)-6,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

(3aR,4S,9bS)-6,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B13035012
M. Wt: 243.30 g/mol
InChI Key: UFDYDBRQKBXJOW-WDMOLILDSA-N
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Description

(3aR,4S,9bS)-6,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4S,9bS)-6,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity, and minimizing by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

(3aR,4S,9bS)-6,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

(3aR,4S,9bS)-6,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3aR,4S,9bS)-6,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. Molecular docking studies and structure-activity relationship (SAR) analysis help elucidate its binding sites and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3aR,4S,9bS)-6,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid apart is its specific stereochemistry and functional groups, which confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

(3aR,4S,9bS)-6,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

InChI

InChI=1S/C15H17NO2/c1-8-6-7-9(2)13-12(8)10-4-3-5-11(10)14(16-13)15(17)18/h3-4,6-7,10-11,14,16H,5H2,1-2H3,(H,17,18)/t10-,11+,14-/m0/s1

InChI Key

UFDYDBRQKBXJOW-WDMOLILDSA-N

Isomeric SMILES

CC1=C2[C@H]3C=CC[C@H]3[C@H](NC2=C(C=C1)C)C(=O)O

Canonical SMILES

CC1=C2C3C=CCC3C(NC2=C(C=C1)C)C(=O)O

Origin of Product

United States

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